Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate CAS number and molecular formula.
Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate, a molecule of interest in the field of medicinal chemistry and drug discovery. Due to the limited availability of direct public data on this specific compound, this document synthesizes information from analogous structures and foundational chemical principles to offer a robust predictive analysis of its properties, synthesis, and potential applications.
Core Compound Identity
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Chemical Name: Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate
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CAS Number: 1307909-16-5[1]
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Molecular Formula: C₁₅H₂₀N₂O₃[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 276.33 g/mol | [1] |
| Monoisotopic Mass | 276.1474 Da | [2] |
| Predicted XlogP | 1.4 | [2] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 4 | |
| Topological Polar Surface Area | 72.9 Ų |
Proposed Synthesis and Rationale
The synthesis of Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate can be logically achieved through the acylation of ethyl piperidine-3-carboxylate with a suitable derivative of 4-aminobenzoic acid. A common and effective method for this transformation is the use of a coupling agent to facilitate the formation of the amide bond.
Proposed Synthetic Pathway
Caption: Proposed synthesis via amide coupling.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
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Ethyl piperidine-3-carboxylate
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4-Aminobenzoic acid
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HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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DIPEA (N,N-Diisopropylethylamine)
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DMF (N,N-Dimethylformamide), anhydrous
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
Step-by-Step Methodology:
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Reaction Setup: To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
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Addition of Amine: Add a solution of ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours at room temperature.
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Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate.
Causality Behind Experimental Choices:
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HATU as a Coupling Agent: HATU is a highly efficient and widely used coupling agent that minimizes side reactions and promotes high yields in amide bond formation.
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DIPEA as a Base: DIPEA is a non-nucleophilic base that effectively neutralizes the hexafluorophosphate salt formed during the reaction without interfering with the coupling process.
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Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate, which would reduce the yield of the desired product.
Potential Applications in Drug Discovery
The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals.[3][4][5] Its derivatives are integral to over twenty classes of drugs, including those for neurological disorders, pain management, and inflammatory diseases.[3][6] The 4-aminobenzoyl moiety is also a key pharmacophore in various bioactive molecules. The combination of these two structural features in Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate suggests its potential as a versatile building block in medicinal chemistry.
Hypothesized Areas of Application
Caption: Structure-application relationships.
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Scaffold for CNS-Active Agents: The piperidine ring is a well-established scaffold for targeting central nervous system (CNS) receptors.[7]
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Intermediate for Enzyme Inhibitors: The aminobenzoyl group can participate in key interactions within enzyme active sites. For instance, derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been explored as carbonic anhydrase inhibitors.
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Building Block for Receptor Modulators: The overall structure provides a framework for the synthesis of ligands for various G-protein coupled receptors (GPCRs).
Expected Characterization Data
The identity and purity of the synthesized Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate would be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), protons of the piperidine ring, and aromatic protons of the 4-aminobenzoyl group. The aromatic protons would likely appear as two doublets in the aromatic region. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide, carbons of the ethyl group, aliphatic carbons of the piperidine ring, and aromatic carbons. |
| Mass Spectrometry (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 277.15. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the amide and ester, and aromatic C-H stretching. |
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
Ethyl 1-(4-aminobenzoyl)piperidine-3-carboxylate is a chemical entity with significant potential as a building block in the synthesis of novel, biologically active compounds. While direct experimental data is currently scarce, this in-depth guide, based on the established chemistry of its constituent moieties and related analogues, provides a solid foundation for researchers and drug development professionals. The proposed synthetic route is robust and follows well-established chemical principles, and the hypothesized applications are grounded in the extensive history of piperidine and aminobenzoyl derivatives in medicinal chemistry. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully explore its potential.
References
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Bloom TECH. (2024, October 26). How Does Ethyl 4-Piperidone-3-Carboxylate Hydrochloride Compare To Other Piperidine Derivatives? Knowledge. [Link]
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Encyclopedia MDPI. (2023, February 9). Pharmacological Applications of Piperidine Derivatives. [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004, July 16). PubMed. [Link]
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Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369. [Link]
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YouTube. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
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Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.). [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). MDPI. [Link]
- Google Patents. (n.d.). US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
- Google Patents. (n.d.).
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Synthesis and Dipeptidyl Peptidase Inhibition of N-(4-substituted-2,4-diaminobutanoyl)piperidines. (2006, September 15). PubMed. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
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Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. (2025, March 27). ACG Publications. [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC. [Link]
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IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. [Link]
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PubChemLite. (n.d.). Ethyl 1-(4-aminobenzoyl)piperidine-4-carboxylate (C15H20N2O3). [Link]
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Googleapis. (2015, February 19). United States Patent. [Link]
- Preparation method of (3S, 4R)
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